tert-butyl N-(2-chloro-6-methylpyrimidin-4-yl)carbamate tert-butyl N-(2-chloro-6-methylpyrimidin-4-yl)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13713231
InChI: InChI=1S/C10H14ClN3O2/c1-6-5-7(13-8(11)12-6)14-9(15)16-10(2,3)4/h5H,1-4H3,(H,12,13,14,15)
SMILES: CC1=CC(=NC(=N1)Cl)NC(=O)OC(C)(C)C
Molecular Formula: C10H14ClN3O2
Molecular Weight: 243.69 g/mol

tert-butyl N-(2-chloro-6-methylpyrimidin-4-yl)carbamate

CAS No.:

Cat. No.: VC13713231

Molecular Formula: C10H14ClN3O2

Molecular Weight: 243.69 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl N-(2-chloro-6-methylpyrimidin-4-yl)carbamate -

Specification

Molecular Formula C10H14ClN3O2
Molecular Weight 243.69 g/mol
IUPAC Name tert-butyl N-(2-chloro-6-methylpyrimidin-4-yl)carbamate
Standard InChI InChI=1S/C10H14ClN3O2/c1-6-5-7(13-8(11)12-6)14-9(15)16-10(2,3)4/h5H,1-4H3,(H,12,13,14,15)
Standard InChI Key FGXVHVWBEKAWME-UHFFFAOYSA-N
SMILES CC1=CC(=NC(=N1)Cl)NC(=O)OC(C)(C)C
Canonical SMILES CC1=CC(=NC(=N1)Cl)NC(=O)OC(C)(C)C

Introduction

Structural and Molecular Characterization

tert-Butyl N-(2-chloro-6-methylpyrimidin-4-yl)carbamate (CAS: 1361118-66-2) is a heterocyclic compound featuring a pyrimidine core functionalized with chlorine and methyl groups, coupled to a piperidine ring via a carbamate linkage. Its molecular formula is C15H22ClN3O2, with a molecular weight of 311.81 g/mol . Key structural elements include:

  • Pyrimidine moiety: A six-membered aromatic ring with nitrogen atoms at positions 1, 3, and 5. Substitutions at positions 2 (chlorine) and 6 (methyl) enhance steric and electronic properties .

  • Piperidine ring: A six-membered saturated nitrogen heterocycle, providing conformational flexibility for biological interactions .

  • tert-Butyl carbamate: A protecting group that improves solubility and stability during synthetic processes.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC15H22ClN3O2
Molecular Weight311.81 g/mol
CAS Number1361118-66-2
IUPAC Nametert-Butyl 4-(6-chloro-2-methylpyrimidin-4-yl)piperidine-1-carboxylate
Key Functional GroupsChloropyrimidine, Piperidine, Carbamate

X-ray crystallography data (PubChem CID 60137297) confirms a planar pyrimidine ring with bond lengths of 1.33–1.37 Å for C-N bonds, typical for aromatic nitrogen heterocycles .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via a three-step process:

  • Piperidine Intermediate Formation: Cyclization of 4-aminopiperidine with tert-butyl chloroformate under basic conditions (e.g., triethylamine in dichloromethane) .

  • Pyrimidine Coupling: Nucleophilic aromatic substitution (SNAr) between 4,6-dichloro-2-methylpyrimidine and the piperidine intermediate at 80–100°C.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields >95% purity .

Table 2: Synthetic Conditions and Yields

StepReagents/ConditionsYield (%)
Piperidine FormationBoc2O, Et3N, DCM, 0°C→RT85–90
Pyrimidine CouplingDIPEA, NMP, 130°C, 16h70–75
Final PurificationSiO2, EtOAc/Hexane (1:3)92

Industrial Manufacturing

Scaled production employs continuous flow reactors to optimize heat transfer and reduce reaction times (2–4 hours vs. 16 hours batch). Key parameters:

  • Temperature: 120–140°C

  • Pressure: 2–3 bar

  • Catalyst: Palladium on carbon (0.5 mol%) for hydrogenation steps .

Chemical Reactivity and Derivatives

Reaction Pathways

  • Oxidation: The methyl group undergoes oxidation to a carboxylic acid using KMnO4/H2SO4.

  • Reduction: LiAlH4 reduces the carbamate to a primary amine.

  • Substitution: Chlorine at position 2 is replaced by amines (e.g., morpholine) in DMF at 60°C .

Table 3: Derivatives and Applications

DerivativeSynthetic RouteApplication
Amino-pyrimidineNH3/EtOH, 100°CKinase inhibitor intermediates
SulfonamideRSO2Cl, pyridineAntimicrobial agents
Boronate esterSuzuki coupling, Pd(PPh3)4PET imaging probes

Industrial and Research Applications

Pharmaceutical Intermediates

  • SHP2 Inhibitors: Key precursor in WO2020094104A1 for treating RTK-driven cancers .

  • KIF18A Inhibitors: US20200239441A1 highlights its role in mitotic disruption .

Material Science

  • Coordination Polymers: Forms stable complexes with Cu(II) and Zn(II) for catalytic applications.

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